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The selection of an appropriate adhesion promoter is critical and is often dependent on the

substrate material and the desired process outcome. For instance, while some promoters

provide strong adhesion for permanent structures, others like OmniCoat can be used to create

a sacrificial layer for lift-off processes.[1]

A study by Barber et al. provides a quantitative comparison of adhesion strength for 650 µm-

thick SU-8 films on various metallic seed layers deposited on silicon substrates.[2] The data

from this study, which measures the force required to break the SU-8-substrate bond, is

summarized in the table below.[2]
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Adhesion Promoter
Seed Layer (on
Silicon)

Adhesion Strength
(MPa)

Internal Stress
(MPa)

MPTS Ti/Cu/Ti ~1.7 ~5.0

Ti/Cu ~1.6 ~6.0

Cr/Au ~1.5 ~6.5

Cr/Au/Cr ~1.4 ~6.2

OmniCoat Ti/Cu/Ti ~0.8 ~8.0

Ti/Cu ~0.7 ~8.2

Cr/Au ~0.6 ~8.5

Cr/Au/Cr ~0.5 ~8.8

No Promoter Ti/Cu/Ti ~1.0 ~7.0

Ti/Cu ~0.9 ~7.2

Cr/Au ~0.8 ~7.5

Cr/Au/Cr ~0.7 ~7.8

From the data, it is evident that MPTS generally provides the highest adhesion strength and

the lowest internal stress compared to OmniCoat and no promoter.[2] The combination of a

titanium-based seed layer (Ti/Cu/Ti) with MPTS as the adhesion promoter yielded the best

results in this study, with an adhesion strength of approximately 1.7 MPa.[2][3] In contrast,

OmniCoat-treated samples exhibited lower adhesion strength and higher internal stress.[2] It

has been noted that while OmniCoat can improve adhesion on difficult substrates like gold, it is

also effective as a release layer, which is consistent with the lower adhesion strength observed.

[1]

For SU-8 on gold substrates, the use of an adhesion promoter can increase the bond strength

by up to 75% from a baseline of 4.8 ± 1.2 MPa without a promoter.[4] AP3000 is another

commercially available adhesion promoter designed for use with SU-8, particularly on glass or

oxide surfaces.[5][6] While direct comparative quantitative data in MPa for AP3000 was not
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available in the reviewed literature, it is widely cited as an effective option for improving SU-8

adhesion.[5][7]

Experimental Protocols
The following are generalized methodologies for the application of SU-8 and the adhesion

promoters discussed. Specific parameters should be optimized for the particular SU-8

formulation, desired thickness, and available equipment.

Substrate Preparation (General)
Cleaning: The substrate (e.g., silicon wafer with a seed layer) is first thoroughly cleaned to

remove organic and inorganic contaminants. This can be achieved using a piranha solution

(a mixture of sulfuric acid and hydrogen peroxide) or an RCA clean, followed by a deionized

(DI) water rinse and drying with nitrogen gas.

Dehydration Bake: To remove any residual moisture from the substrate surface, a

dehydration bake is performed on a hotplate at 150-200°C for at least 15 minutes.[2]

Adhesion Promoter Application
MPTS Application:

Prepare a solution of MPTS in a suitable solvent (e.g., 95% ethanol, 5% DI water).

Apply the solution to the prepared substrate.

Spin-coat the substrate to achieve a thin, uniform layer.

Bake the coated substrate at approximately 120°C for 5-10 minutes to facilitate the

silanization reaction.

OmniCoat Application:

Dispense OmniCoat onto the center of the substrate.

Spin-coat at a speed of approximately 3000 rpm for 30 seconds to achieve a uniform film.

[1]
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Bake the coated substrate on a hotplate at 200°C for 1 minute.[1]

AP3000 Application:

Dispense AP3000 onto the substrate.

Allow it to stand for approximately 15 seconds.

Spin-coat the substrate using the same spin parameters as intended for the subsequent

SU-8 layer.

SU-8 Processing
SU-8 Coating: Dispense the selected SU-8 resist onto the center of the promoter-treated

substrate and spin-coat to the desired thickness.

Soft Bake: Perform a two-step soft bake on a hotplate to evaporate the solvent from the SU-

8 film. A typical process involves baking at 65°C followed by a bake at 95°C. The duration of

each step is dependent on the film thickness.

Exposure: Expose the SU-8 coated substrate to UV radiation (typically around 365 nm)

through a photomask with the desired pattern. The exposure dose will vary based on the film

thickness.

Post-Exposure Bake (PEB): After exposure, bake the substrate again in a two-step process

(e.g., 65°C followed by 95°C) to facilitate the cross-linking of the exposed SU-8.

Development: Immerse the substrate in an SU-8 developer solution (e.g., PGMEA) and

agitate until the unexposed SU-8 is completely removed.

Rinse and Dry: Rinse the developed substrate with isopropyl alcohol (IPA) and dry with a

stream of nitrogen.

Adhesion Strength Measurement (Pull-Off Test)
A stud or pin is bonded to the surface of the cured SU-8 structure using a strong epoxy

adhesive.
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The assembly is mounted in a tensile testing machine.

A perpendicular force is applied to the stud until the SU-8 structure detaches from the

substrate.

The force required to cause this delamination is recorded and used to calculate the adhesion

strength in MPa.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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